Picosulfuric acid
CAS No.: 10040-34-3
Cat. No.: VC1692807
Molecular Formula: C18H15NO8S2
Molecular Weight: 437.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10040-34-3 |
|---|---|
| Molecular Formula | C18H15NO8S2 |
| Molecular Weight | 437.4 g/mol |
| IUPAC Name | [4-[pyridin-2-yl-(4-sulfooxyphenyl)methyl]phenyl] hydrogen sulfate |
| Standard InChI | InChI=1S/C18H15NO8S2/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25/h1-12,18H,(H,20,21,22)(H,23,24,25) |
| Standard InChI Key | UJIDKYTZIQTXPM-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)O)C3=CC=C(C=C3)OS(=O)(=O)O |
| Canonical SMILES | C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)O)C3=CC=C(C=C3)OS(=O)(=O)O |
Introduction
CHEMICAL PROPERTIES AND STRUCTURE
Picosulfuric acid is a stimulant laxative with the chemical formula C18H15NO8S2 and a molecular weight of 437.444 g/mol . It possesses distinctive structural characteristics that contribute to its pharmacological activity.
Physical and Chemical Properties
| Property | Value |
|---|---|
| Chemical Formula | C18H15NO8S2 |
| Molecular Weight | 437.444 g/mol |
| IUPAC Name | [4-[pyridin-2-yl-(4-sulfooxyphenyl)methyl]phenyl] hydrogen sulfate |
| Stereochemistry | ACHIRAL |
| Optical Activity | NONE |
| Defined Stereocenters | 0 / 0 |
| E/Z Centers | 0 |
| Charge | 0 |
| InChIKey | UJIDKYTZIQTXPM-UHFFFAOYSA-N |
The compound is structurally characterized by a pyridine ring connected to two phenyl groups, each bearing sulfate moieties . This unique configuration contributes to its specific activity in the gastrointestinal tract.
Structural Identifiers
Picosulfuric acid can be identified using various chemical notation systems:
SMILES Notation:
OS(=O)(=O)OC1=CC=C(C=C1)C(C2=CC=C(OS(O)(=O)=O)C=C2)C3=CC=CC=N3
InChI:
InChI=1S/C18H15NO8S2/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25/h1-12,18H,(H,20,21,22)(H,23,24,25)
MECHANISM OF ACTION
Picosulfuric acid functions as a prodrug, requiring biological activation to exert its therapeutic effects. Understanding its mechanism provides insight into its clinical efficacy.
Pharmacodynamic Properties
Picosulfuric acid (as sodium picosulfate) has no significant direct physiological effect on the intestine in its native form . Its laxative action results from a series of biochemical transformations:
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Bacterial Activation: The compound is hydrolyzed by colonic bacteria to form the active metabolite bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM) .
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Direct Colonic Stimulation: BHPM acts directly on the colonic mucosa to stimulate colonic peristalsis .
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Water and Electrolyte Effects: The active form inhibits water and electrolyte absorption in the intestines while simultaneously increasing their secretion into the intestinal lumen .
This mechanism explains why picosulfuric acid specifically targets colonic function with minimal systemic effects when administered orally.
PHARMACOKINETICS AND METABOLISM
The pharmacokinetic profile of picosulfuric acid is characterized by limited systemic absorption and localized activation in the colon.
Absorption and Distribution
After oral administration, picosulfuric acid undergoes minimal systemic absorption . Following the first dose of an oral sodium picosulfate preparation, healthy volunteers exhibit a mean peak plasma concentration (Cmax) of 2.3 ng/mL reached at approximately 2 hours (Tmax) .
CLINICAL APPLICATIONS
Primary Indications
Picosulfuric acid, typically formulated as sodium picosulfate and combined with magnesium oxide and citric acid, is primarily indicated for:
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Colonoscopy Preparation: Cleansing of the colon as a preparation for colonoscopy in adults and pediatric patients ages 9 years and older .
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Diagnostic Procedures: Preparation for any diagnostic procedure requiring a clean bowel, including X-ray examinations .
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Pre-Surgical Preparation: Bowel cleansing prior to surgical procedures involving the gastrointestinal tract .
| Product Name | Components | Approved Use | Launch Date |
|---|---|---|---|
| PREPOPIK | Sodium picosulfate, magnesium oxide, anhydrous citric acid | Cleansing of the colon as preparation for colonoscopy in adults | 2012 |
| Clenpiq | Sodium picosulfate, magnesium oxide, citric acid | Bowel preparation | - |
| Pico-salax | Sodium picosulfate, magnesium citrate | Colorectal cleansing | - |
| Picoflo | Sodium picosulfate, magnesium citrate | Bowel preparation | - |
In these formulations, magnesium oxide and citric acid interact to form magnesium citrate when dissolved in water, providing an osmotic laxative effect that complements the stimulant action of the picosulfate component .
RESEARCH FINDINGS AND CLINICAL STUDIES
Scientific investigation of picosulfuric acid has yielded substantial evidence regarding its efficacy, safety, and chemical properties.
Comparative Efficacy Studies
Systematic reviews and meta-analyses have demonstrated that sodium picosulfate with magnesium citrate (SPMC):
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Is equally effective to sodium phosphate (NaP) for bowel cleansing .
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Demonstrates slightly superior bowel cleansing compared to polyethylene glycol (PEG) .
Patient Preference and Satisfaction
A multicentre observational study revealed high patient acceptability for SPMC, contributing to its widespread adoption in clinical practice . In a randomized comparative study, patient satisfaction rates were:
| Preparation Regimen | Satisfaction Rate |
|---|---|
| SPMC alone | 72% |
| SPMC with 1L PEG | 64% |
| SPMC with 2L PEG | 45.9% |
These findings suggest that lower-volume regimens containing SPMC are preferred by patients undergoing bowel preparation .
Stability and Degradation Studies
Forced degradation studies have elucidated the chemical stability profile of sodium picosulfate:
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Oxidative Susceptibility: The compound is particularly prone to oxidative degradation .
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Major Degradation Product: Sodium Picosulfate Benzyl alcohol impurity has been identified as the principal degradation product .
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N-oxide Formation: Only one oxidative degradation of N-oxide has been observed during degradation studies, despite three N-oxides being structurally possible .
These findings provide valuable insights for pharmaceutical formulation and storage considerations.
| Adverse Effect | Frequency | Severity |
|---|---|---|
| Nausea | Common | Mild to moderate |
| Abdominal cramps/pain | Common | Mild to moderate |
| Abdominal bloating | Common | Mild to moderate |
| Headache | Common | Mild |
| Sleep disturbance | Common | Mild |
| Vomiting | Less common | Mild to severe |
| Flatulence | Less common | Mild |
| Incontinence | Less common | Mild |
These adverse effects are generally mild to moderate in intensity and predominantly gastrointestinal in nature .
Patient Experience Variability
Patient experiences with picosulfuric acid preparations show considerable individual variation:
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Positive Experiences: Many patients report manageable effects with minimal discomfort, describing the taste as "sweet" with a tolerable onset of action .
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Negative Experiences: Some patients report severe reactions including intense cramping, simultaneous vomiting and diarrhea, shaking, and extremity numbness .
This variability underscores the importance of personalized approach to bowel preparation regimens, considering factors such as patient weight, age, and individual sensitivity.
ANALYTICAL METHODS AND DETECTION
Analytical techniques for the identification and quantification of picosulfuric acid have been developed and validated for both research and quality control purposes.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method has been developed for the analysis of sodium picosulfate and its degradation products:
| Parameter | Specification |
|---|---|
| Column | Hypersil BDS C18 5.0 μm, 4.6 × 250 mm |
| Mobile Phase A | 0.01 M disodium hydrogen phosphate, 0.01 M potassium phosphate monobasic buffer, 1 mL triethylamine in 1000 mL water (pH 7.5) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 35°C ± 2°C |
| Detection Wavelength | 220 nm (primary), 263 nm (secondary) |
| Injection Volume | 60 μL |
| Diluent | Milli-Q water |
This method effectively separates and identifies up to 15 process-related impurities and degradation products in a single analysis .
Forced Degradation Studies
Various stress conditions have been applied to evaluate the stability of picosulfuric acid:
| Stress Condition | Method | Observation |
|---|---|---|
| Acid Degradation | 1.0 N HCl, room temperature, 1 hour | Minimal degradation |
| Base Degradation | 1.0 N NaOH | Hydrolysis products |
| Oxidative Degradation | 1-10% H₂O₂, 60°C, 90 min to 2 hours | Major degradation pathway |
| Thermal Degradation | 80°C, 24 hours | Moderate degradation |
| Photolytic Degradation (UV) | 4.63 w/m², 2 days | Limited degradation |
| Photolytic Degradation (Visible) | 7.19 EU/Lux, 7 days | Limited degradation |
| Water Hydrolysis | 60°C, 24 hours | Minimal degradation |
These studies demonstrate that oxidative conditions represent the most significant degradation pathway for sodium picosulfate .
COMPARISON WITH OTHER BOWEL PREPARATION AGENTS
Comparative studies have positioned picosulfuric acid-based preparations relative to other commonly used bowel cleansing agents.
| Preparation | Volume Required | Taste Acceptability | Bowel Cleansing Efficacy | Patient Tolerance |
|---|---|---|---|---|
| SPMC | Low (150 mL per packet) | High | High | High |
| PEG | High (2-4 L) | Low | High | Moderate |
| Sodium Phosphate | Moderate | Moderate | High | Moderate |
| Bisacodyl | Low | High | Moderate (often requires supplementation) | High |
| Mannitol | Moderate | Moderate | Moderate | Moderate |
Key comparative findings include:
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SPMC is at least as effective as oral magnesium citrate or PEG for bowel cleansing .
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SPMC preparations cause less nausea, vomiting, and abdominal bloating than PEG-based preparations .
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SPMC has been shown to be significantly more effective than bisacodyl plus sodium phosphate enema in pediatric populations .
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The right colon cleansing efficacy may be enhanced by combining SPMC with PEG, though at the cost of decreased patient tolerance .
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